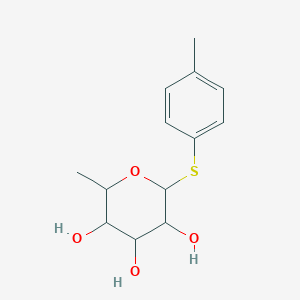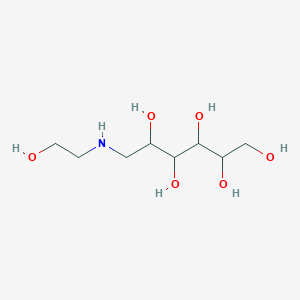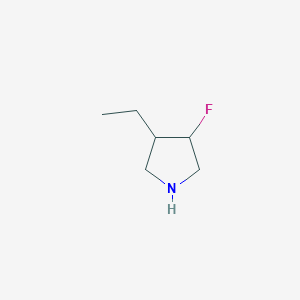![molecular formula C36H26N8Ru+2 B14778605 Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is a complex compound with the molecular formula C36H26Cl2N8Ru and a molecular weight of 813.63 . This compound is primarily used in scientific research and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves the coordination of 2,2’-bipyridyl and 2,2’-bipyrazine ligands to a ruthenium center. The reaction typically takes place under controlled conditions, often requiring an inert atmosphere and specific solvents to ensure the stability of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by specific oxidizing agents.
Reduction: Reduction reactions can also occur, typically involving reducing agents that target the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium complexes, while substitution reactions can produce new coordination compounds with different ligands .
Scientific Research Applications
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate involves its interaction with molecular targets through coordination chemistry. The ruthenium center plays a crucial role in mediating these interactions, often involving electron transfer processes and the formation of coordination complexes . The pathways involved can vary depending on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2’-bipyridyl)ruthenium(II) chloride: Similar in structure but lacks the bipyrazine ligand.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine)ruthenium(II) chloride: Similar but with different ligand arrangements.
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)ruthenium(II) chloride: Similar but with variations in the phenyl group.
Uniqueness
Bis(2,2’-bipyridyl)(2,2’-bipyrazine[5,10] phenyl)dichlorate is unique due to its specific ligand arrangement and the presence of both bipyridyl and bipyrazine ligands. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C36H26N8Ru+2 |
|---|---|
Molecular Weight |
671.7 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;2-quinoxalin-2-ylquinoxaline;ruthenium(2+) |
InChI |
InChI=1S/C16H10N4.2C10H8N2.Ru/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
InChI Key |
LNSRQASSNKPMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12,24,24-Tetraoctyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14778531.png)

![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)


![2-[[5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14778563.png)
![3-[5-(4-Chlorophenyl)-2-furanyl]propanoate](/img/structure/B14778569.png)

![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)

![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)

